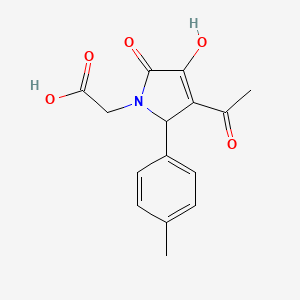
(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C15H15NO5 and its molecular weight is 289.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, with the molecular formula C15H15NO5 and CAS number 220128-11-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a pyrrole ring, which is known for its diverse biological activities. The structural features include:
- Molecular Weight : 275.26 g/mol
- Chemical Structure : The compound features an acetyl group and a hydroxyl group that contribute to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can help in mitigating oxidative stress in cells.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation, which is critical in managing chronic diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Scavenging of free radicals.
Table 1: Summary of Biological Activities and Findings
Detailed Research Findings
Recent studies have explored the compound's potential in various applications:
- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures, suggesting its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of several pathogenic bacteria, including E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Properties : Research indicated that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages, highlighting its potential for treating inflammatory diseases .
Eigenschaften
IUPAC Name |
2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-8-3-5-10(6-4-8)13-12(9(2)17)14(20)15(21)16(13)7-11(18)19/h3-6,13,20H,7H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYYQPHSPLNZJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC(=O)O)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386675 |
Source


|
| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332022-22-7 |
Source


|
| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













